
1-(6-Indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(6-Indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as pyrimidinyl piperidine carboxamides, which are important in the context of medicinal chemistry due to their biological activities. For instance, these compounds have been identified as inhibitors of protein kinase B (Akt) , PCSK9 mRNA translation , and have been studied for their anti-proliferative activity on A375 cells .
Synthesis Analysis
The synthesis of related compounds involves the optimization of lipophilic substitution within a series of benzyl-piperidin-amines, leading to the discovery of potent and orally bioavailable inhibitors . Although the exact synthesis of 1-(6-Indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is not detailed, the methodologies used for similar compounds typically involve multi-step organic synthesis, including amide bond formation, which is a common strategy in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, and confirmed by single-crystal X-ray structural analysis . The packing of molecules in the solid state is often dominated by hydrogen bonds, which can influence the compound's stability and bioavailability. The molecular structure is also optimized using computational methods like DFT to predict the compound's behavior and interactions .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically centered around their role as inhibitors of specific biological targets. For example, the related compounds have been shown to inhibit the activity of protein kinase B and PCSK9 mRNA translation . These reactions are crucial for their potential therapeutic applications, as they can modulate signaling pathways and biological processes associated with diseases like cancer.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and oral bioavailability, are critical for their development as drugs. The optimization of these properties is achieved through structural modifications, as seen in the discovery of potent and orally bioavailable inhibitors . The stability of metal complexes formed by related ligands has also been studied, providing insights into the compound's behavior in biological systems .
Applications De Recherche Scientifique
Synthesis and Chemical Studies 1-(6-Indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, as part of a broader class of compounds, has been the subject of various synthesis and chemical studies. For example, the efficient synthesis of similar piperidine carboxamides has been explored for their potential in producing novel compounds (Vijayakumar et al., 2014). Additionally, research has been conducted on the synthesis of related N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, emphasizing their characterization through various techniques such as FTIR, NMR, and mass spectral analysis (Kambappa et al., 2017).
Potential Anticancer Activity Research on similar compounds has shown potential anticancer activities. For instance, certain piperidine analogues have demonstrated efficiency in blocking the formation of blood vessels in vivo in models like the chick chorioallantoic membrane (CAM) model. They also exhibited significant DNA cleavage activities, suggesting potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Analgesic Activity Studies While direct studies on 1-(6-Indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide are not available, related compounds have been studied for their analgesic properties. For example, derivatives of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide have been investigated for their potential in alleviating chronic pain, leading to the discovery of compounds with improved pharmacological profiles (Nie et al., 2020).
Metabolism in Clinical Applications Understanding the metabolism of compounds like 1-(6-Indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is crucial, especially in clinical settings. Research on similar compounds, such as Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been carried out to identify its metabolites in patients, revealing insights into its metabolic pathways after oral administration (Gong et al., 2010).
Propriétés
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(26-16-20-6-3-4-11-25-20)19-8-12-29(13-9-19)22-15-23(28-17-27-22)30-14-10-18-5-1-2-7-21(18)30/h1-7,10-11,14-15,17,19H,8-9,12-13,16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQKIOOQTXLTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)
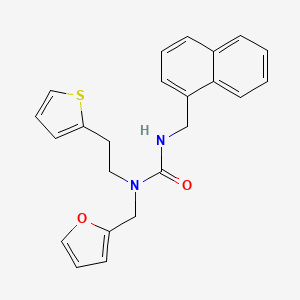
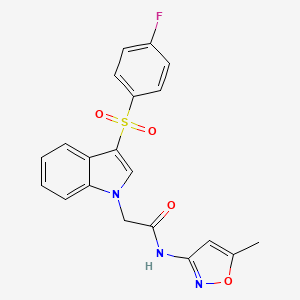
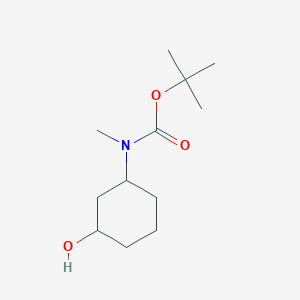
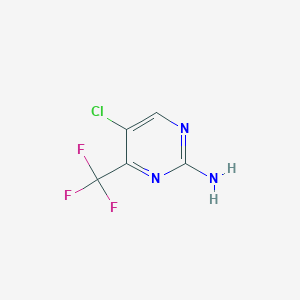
![N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(3-hydroxypropyl)acetamide](/img/structure/B3001175.png)
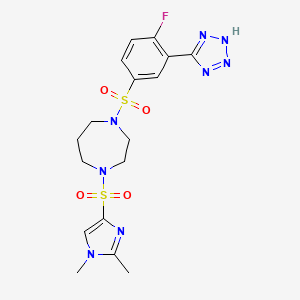
![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

